N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide
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Overview
Description
N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide is a complex organometallic compound that combines the unique properties of ferrocene, phosphine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide typically involves multiple steps:
Formation of the Ferrocenyl Phosphine Ligand: The initial step involves the synthesis of the ferrocenyl phosphine ligand. This can be achieved by reacting ferrocene with chlorodiphenylphosphine in the presence of a base such as sodium hydride.
Coupling with the Benzamide Derivative: The ferrocenyl phosphine ligand is then coupled with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide can undergo various types of chemical reactions:
Oxidation: The ferrocene moiety can be oxidized to form ferricenium ions.
Reduction: The compound can be reduced under specific conditions, affecting the ferrocenyl and phosphine groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of ferricenium ions.
Reduction: Formation of reduced ferrocenyl and phosphine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide has several scientific research applications:
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique electronic properties make it suitable for use in the development of advanced materials, such as conductive polymers and molecular electronics.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide involves its interaction with molecular targets through its ferrocenyl, phosphine, and trifluoromethyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The ferrocenyl group can participate in redox reactions, while the phosphine group can coordinate with metal ions, influencing catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-benzamide: Lacks the trifluoromethyl groups, resulting in different electronic properties.
N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-dimethylbenzamide: Contains methyl groups instead of trifluoromethyl groups, affecting its reactivity and stability.
Uniqueness
N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide is unique due to the presence of trifluoromethyl groups, which enhance its electron-withdrawing properties and stability. This makes it particularly useful in applications requiring robust and highly reactive compounds.
Properties
InChI |
InChI=1S/C28H21F6NOP.C5H5.Fe/c29-27(30,31)21-15-20(16-22(17-21)28(32,33)34)26(36)35-25(19-9-7-8-10-19)18-37(23-11-3-1-4-12-23)24-13-5-2-6-14-24;1-2-4-5-3-1;/h1-17,25H,18H2,(H,35,36);1-5H;/t25-;;/m1../s1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVVCTGUBNEAGV-KHZPMNTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=CC=C(C=C1)P(CC(C2=CC=C[CH]2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[CH]C=C1.C1=CC=C(C=C1)P(C[C@H](C2=CC=C[CH]2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26F6FeNOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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